Diethylamine, 1-methyl-N-nitroso-
CAS No.: 16339-04-1
Cat. No.: VC21047165
Molecular Formula: C5H12N2O
Molecular Weight: 116.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16339-04-1 |
---|---|
Molecular Formula | C5H12N2O |
Molecular Weight | 116.16 g/mol |
IUPAC Name | N-ethyl-N-propan-2-ylnitrous amide |
Standard InChI | InChI=1S/C5H12N2O/c1-4-7(6-8)5(2)3/h5H,4H2,1-3H3 |
Standard InChI Key | VGGZTNNNXAUZLB-UHFFFAOYSA-N |
SMILES | CCN(C(C)C)N=O |
Canonical SMILES | CCN(C(C)C)N=O |
Introduction
Parameter | Information |
---|---|
Primary Name | Diethylamine, 1-methyl-N-nitroso- |
CAS Registry Number | 16339-04-1 |
Molecular Formula | C₅H₁₂N₂O |
Molecular Weight | 116.1616 g/mol |
IUPAC Standard InChIKey | VGGZTNNNXAUZLB-UHFFFAOYSA-N |
Chemical Structure | Ethyl and isopropyl groups attached to a nitrogen atom that also bears a nitroso (N=O) group |
Structural Characteristics and Chemical Properties
Structurally, Diethylamine, 1-methyl-N-nitroso- features ethyl and isopropyl groups bonded to a nitrogen atom, with a nitroso group (N=O) also attached to this nitrogen. This arrangement creates a tertiary nitrogen center with distinctive chemical behavior characteristic of N-nitrosamines.
Like other N-nitrosamines, the chemical reactivity of this compound is significantly influenced by its zwitterionic resonance structure, which imparts substantial double-bond character to the N-N bond . This structural feature results in hindered rotation around the N-N bond, with rotation barriers of approximately 23 kcal/mol typically observed for acyclic dialkylnitrosamines . This restricted rotation and the planarity of the CαCαNNO moiety contribute to the unique chemical behavior of this compound.
Analytical Detection and Quantification Methods
Analytical detection of N-nitrosamines, including Diethylamine, 1-methyl-N-nitroso-, typically employs sophisticated chromatographic techniques coupled with various detection methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography with tandem mass spectrometry (LC-MS/MS) represent the gold standard approaches for nitrosamine detection and quantification.
Regulatory Status and Control Measures
Regulatory agencies worldwide have established stringent controls on nitrosamines due to their carcinogenic potential. The European Medicines Agency (EMA) has specifically addressed ethylisopropyl-N-nitrosamine (EIPNA), which appears to be another designation for Diethylamine, 1-methyl-N-nitroso-, in their regulatory framework for pharmaceutical contaminants .
When nitrosamines are detected in pharmaceuticals, strict acceptable intake limits are established based on toxicological assessments. These limits are typically calculated using risk assessment methodologies that consider lifetime exposure scenarios and apply principles from the ICH M7(R1) guideline for substances of the "cohort of concern" .
Formation and Environmental Occurrence
Formation Mechanisms
N-nitrosamines form through several pathways, with the most common being the reaction between secondary amines and nitrosating agents (such as nitrites) under acidic conditions . In the case of Diethylamine, 1-methyl-N-nitroso-, formation could occur through the nitrosation of the corresponding secondary amine precursor (ethylisopropylamine).
The formation of nitrosamines is also observed during water treatment processes, particularly chloramination, where chloramine species can react with amine precursors . This presents potential environmental and public health concerns, as nitrosamines may form as disinfection byproducts in drinking water treatment systems.
Environmental Presence
While specific environmental monitoring data for Diethylamine, 1-methyl-N-nitroso- is limited, N-nitrosamines as a class have been detected in various environmental matrices, including water, air, soil, and food products. Nitrosamines may occur in:
-
Processed foods, particularly cured meats treated with nitrites
-
Tobacco smoke and tobacco products
-
Industrial emissions and byproducts
Research Developments and Future Directions
Research on N-nitrosamines continues to evolve, with recent developments focusing on more sensitive analytical detection methods, improved understanding of formation mechanisms, and refined toxicological assessments using advanced techniques such as ecNext Generation Sequencing (ecNGS) .
For Diethylamine, 1-methyl-N-nitroso- specifically, several research gaps remain to be addressed:
-
Comprehensive physical and chemical property characterization
-
Specific toxicokinetic and toxicodynamic studies
-
Environmental fate and transport behavior
-
Structure-activity relationship comparisons with other N-nitrosamines
Recent advancements in computational toxicology and in silico prediction models offer promising approaches for assessing the toxicological profile of less-studied nitrosamines based on structural similarities to well-characterized analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume